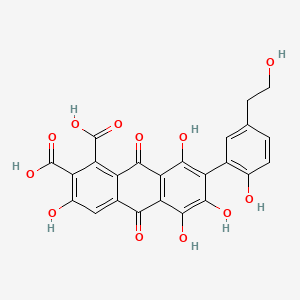

laccaic acid B

Description

Properties

IUPAC Name |

3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O12/c25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29/h1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLPXKYBBOURAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169319 | |

| Record name | Laccaic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-00-2 | |

| Record name | Laccaic acid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laccaic acid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laccaic acid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Crimson Secret: A Technical Guide to the Biosynthesis of Laccaic Acid in Kerria lacca and its Endosymbiont

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vibrant crimson pigment of the lac insect, Kerria lacca, is due to a complex of anthraquinone molecules known as laccaic acids. For decades, the biosynthetic origin of these commercially and historically significant compounds was attributed to the insect itself. However, groundbreaking research has overturned this long-held belief, revealing that the true architect of laccaic acid is a yeast-like endosymbiont (YLS) residing within the insect. This technical guide provides a comprehensive overview of the newly elucidated biosynthesis pathway of laccaic acid, focusing on the pivotal role of this microbial partner. We will delve into the genetic and biochemical machinery employed by the endosymbiont, present available quantitative data, and outline the key experimental methodologies that led to this paradigm shift. This guide is intended to be a valuable resource for researchers in natural product chemistry, insect-microbe interactions, and drug discovery, providing a detailed understanding of this unique symbiotic relationship and the production of these valuable bioactive molecules.

Introduction: A Paradigm Shift in Understanding Laccaic Acid Production

Laccaic acids are a group of polyhydroxy-anthraquinone pigments that are the primary constituents of the natural red dye extracted from the lac insect, Kerria lacca.[1] Beyond their traditional use as a colorant, laccaic acids have garnered interest for their potential pharmaceutical applications. The long-standing hypothesis was that the insect itself synthesized these complex molecules. However, recent genomic, transcriptomic, and metabolomic analyses have unequivocally demonstrated that the biosynthetic machinery for laccaic acid is absent in the insect's genome.[2][3][4] Instead, a transovarially transmitted yeast-like symbiont (YLS), named Kerria lacca yeast-like symbiont (KLYLS), is the sole producer of the core components of laccaic acid.[4]

This discovery has profound implications for our understanding of insect-microbe symbiosis and opens new avenues for the biotechnological production of these valuable compounds. This guide will provide a detailed exploration of the endosymbiont-mediated biosynthesis of laccaic acid.

The Biosynthesis Pathway of Laccaic Acid: An Endosymbiotic Masterpiece

The biosynthesis of laccaic acid by the KLYLS is a multi-step process that involves two key pathways: the polyketide synthesis pathway for the anthraquinone backbone and the shikimate pathway for the production of a crucial amino acid moiety.

The Polyketide Backbone: A Non-Reducing Polyketide Synthase (NR-PKS) at the Helm

The core anthraquinone structure of laccaic acid is a polyketide, synthesized by a Type II polyketide synthase (PKS).[5] Crucially, the gene cluster encoding a non-reducing polyketide synthase (NR-PKS) has been identified in the genome of the KLYLS, while being absent in the Kerria lacca and its other endosymbiont, Wolbachia.[2][4] This NR-PKS is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic anthraquinone scaffold.

The proposed initial product of the PKS is flavokermesic acid, which is then likely converted to kermesic acid.[6] These molecules form the foundational structure upon which further modifications occur.

The Tyrosine Moiety: A Contribution from the Shikimate Pathway

A defining feature of laccaic acids (A, B, C, and E) is the presence of a tyrosine derivative attached to the anthraquinone backbone.[5] Insects are not capable of de novo tyrosine synthesis. The KLYLS, however, possesses the complete set of genes for the shikimate pathway, enabling the synthesis of this essential aromatic amino acid.[4] Transcriptomic data has confirmed the expression of these genes within the endosymbiont.[6]

The Final Assembly: A Proposed Conjugation

The final step in the biosynthesis of the primary laccaic acids is believed to be the conjugation of the tyrosine moiety to the kermesic acid backbone.[6] The exact enzymatic mechanism of this conjugation is still under investigation. It is hypothesized that laccaic acid D, which lacks the tyrosine group, serves as a common precursor for the other laccaic acid variants.[5] Post-synthesis modifications by tailoring enzymes, such as hydroxylases and glycosyltransferases, likely contribute to the diversity of the final laccaic acid molecules.

Quantitative Insights into Laccaic Acid Biosynthesis

While our understanding of the qualitative aspects of the laccaic acid biosynthesis pathway has grown significantly, detailed quantitative data remains limited. The following table summarizes the key quantitative findings from the available research.

| Parameter | Finding | Organism/Tissue | Reference |

| Tyrosine Concentration | 23-fold higher in K. lacca females compared to their phloem diet. | Kerria lacca / Host Plant | [4] |

| Laccaic Acid A, B, and C Concentration | Reduced in fungicide-treated insects. | Kerria lacca | [2] |

| Tyrosine Concentration | Significantly lower in fungicide-treated insects. | Kerria lacca | [2] |

Further research is needed to determine the specific concentrations of precursors, intermediates, and final products within the KLYLS and the insect host, as well as the kinetic parameters of the biosynthetic enzymes.

Key Experimental Protocols

The elucidation of the endosymbiotic origin of laccaic acid biosynthesis was made possible through a combination of cutting-edge experimental techniques. While detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles, this section outlines the key methodologies employed.

Fungicide Treatment to Confirm the Role of the YLS

A pivotal experiment to confirm the role of the KLYLS in laccaic acid production involved the treatment of Kerria lacca with a fungicide.[2]

-

Objective: To selectively inhibit the fungal symbiont and observe the effect on laccaic acid and tyrosine concentrations.

-

Methodology:

-

A colony of Kerria lacca is treated with a fungicide solution.

-

A control group is maintained under identical conditions without fungicide treatment.

-

After a defined period, insects from both groups are collected.

-

Metabolites are extracted from the insects.

-

Laccaic acid and tyrosine concentrations are quantified using mass spectrometry.

-

The body color and size of the insects from both groups are visually and quantitatively compared.

-

Genomic and Transcriptomic Analysis

Genomic and transcriptomic analyses were fundamental in identifying the biosynthetic gene clusters and confirming their expression.

-

Objective: To sequence the genomes of Kerria lacca and its endosymbionts to identify the genes responsible for laccaic acid biosynthesis and to analyze gene expression through RNA-sequencing.

-

Methodology:

-

DNA and RNA Extraction: High-quality genomic DNA and total RNA are extracted from Kerria lacca tissues.

-

Genome Sequencing: The extracted DNA is sequenced using next-generation sequencing platforms. The genomes of the host and its symbionts are then assembled and annotated.

-

RNA-Sequencing: The extracted RNA is used to prepare cDNA libraries, which are then sequenced.

-

Bioinformatic Analysis: The genomic sequences are mined for key biosynthetic genes, such as PKS and genes of the shikimate pathway. Transcriptomic data is mapped to the respective genomes to quantify gene expression levels.

-

Metabolomic Analysis

Metabolomic analysis was employed to identify and quantify the precursors and final products of the laccaic acid pathway.

-

Objective: To detect and measure the levels of laccaic acids and their precursors in the insect and its host plant.

-

Methodology:

-

Sample Preparation: Metabolites are extracted from Kerria lacca and phloem sap of the host plant.

-

Mass Spectrometry: The extracted metabolites are analyzed using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and detection.

-

Data Analysis: The resulting data is processed to identify known compounds based on their mass-to-charge ratio and retention times, and to quantify their relative abundance.

-

Visualizing the Pathway and Experimental Logic

To aid in the understanding of the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of laccaic acid in the yeast-like endosymbiont of Kerria lacca.

Caption: Logical workflow of the key experiments to elucidate the laccaic acid biosynthesis pathway.

Conclusion and Future Directions

The discovery that a yeast-like endosymbiont is the true producer of laccaic acid in Kerria lacca represents a significant advancement in the field of insect-microbe symbiosis and natural product biosynthesis. This technical guide has synthesized the current knowledge of this fascinating pathway, highlighting the roles of the NR-PKS and shikimate pathways within the endosymbiont.

Despite this progress, several key areas require further investigation:

-

Enzyme Characterization: The individual enzymes of the laccaic acid biosynthesis pathway need to be isolated and characterized to determine their specific functions and kinetic properties.

-

Regulatory Mechanisms: The regulatory networks that govern the expression of the biosynthetic genes in the KLYLS and the interplay with the host insect are yet to be understood.

-

Biotechnological Production: With the identification of the biosynthetic gene cluster, there is now a clear path toward the heterologous expression of this pathway in a microbial host for the sustainable production of laccaic acids.

This new understanding of laccaic acid biosynthesis not only solves a long-standing biological puzzle but also provides a roadmap for future research and development in the fields of biotechnology and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. A Fungus, Not Its Insect Host, Paints the World Red | The Scientist [the-scientist.com]

- 3. A symbiotic relationship with fungi gives lac insects their crimson hue, finds IISc study | Research Matters [researchmatters.in]

- 4. pnas.org [pnas.org]

- 5. Co-existence, phylogeny and putative role of Wolbachia and yeast-like symbiont (YLS) in Kerria lacca (Kerr) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An endosymbiotic origin of the crimson pigment from the lac insect - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of Laccaic Acid B: Molecular Characteristics

Laccaic acid B is a naturally occurring anthraquinone pigment and a constituent of lac dye, which is derived from the resinous secretions of the lac insect, Kerria lacca. It is one of several related compounds, designated laccaic acids A through E. This document provides the core molecular formula and weight of this compound, essential data for researchers in natural products chemistry, materials science, and drug development.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆O₁₂ | |

| Molecular Weight | ~496.4 g/mol | |

| Monoisotopic Mass | 496.0642 g/mol | |

| Elemental Analysis | C: 58.07%, H: 3.25%, O: 38.68% |

Structural and Chemical Identity

This compound is a tetrahydroxyanthraquinone. Its formal IUPAC name is 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid. This structure, rich in hydroxyl and carboxylic acid groups, allows it to form coordination complexes with metal ions, a critical function for its use as a lake pigment.

Methodology for Determination of Molecular Weight and Formula

The molecular weight and formula of a purified compound like this compound are typically determined through a combination of well-established analytical techniques. While specific experimental records for the cited data are not provided, the standard protocols include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is used to determine the exact mass of the molecule. This experimental mass is then used to calculate the most likely elemental composition, thereby confirming the molecular formula (C₂₄H₁₆O₁₂).

-

Elemental Analysis: This combustion-based technique provides the percentage composition of individual elements (Carbon, Hydrogen, Oxygen) in the compound. The results are used to derive the empirical formula, which is then reconciled with the molecular weight to establish the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the number and types of protons and carbon atoms, which must be consistent with the proposed molecular formula.

-

Chromatographic Separation: Prior to analysis, the compound must be isolated and purified. High-performance liquid chromatography (HPLC) is a standard method for separating this compound from other related laccaic acids (A, C, E) to ensure the purity of the sample being analyzed.

Logical Representation of Molecular Formula

The following diagram illustrates the elemental composition of this compound based on its molecular formula.

Caption: Elemental composition of this compound.

Spectroscopic Scrutiny of Laccaic Acid B: A Technical Guide to its NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone pigment, one of the key components of lac dye, which is derived from the resinous secretion of the lac insect, Kerria lacca. Structurally, it is a complex polyhydroxyanthraquinone derivative with the molecular formula C₂₄H₁₆O₁₂ and a molecular weight of 496.4 g/mol .[1][2] Its intricate chemical architecture, featuring multiple hydroxyl and carboxylic acid functional groups, contributes to its properties as a dye and its potential biological activities. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Data Presentation

Mass Spectrometry Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound within complex mixtures like lac dye. In negative ion electrospray ionization (ESI) mode, this compound is readily detected as its deprotonated molecule [M-H]⁻.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₁₆O₁₂ | [1][2] |

| Molecular Weight | 496.4 g/mol | [1][2] |

| Observed [M-H]⁻ (m/z) | 495 | |

| Major Fragmentation Ions (MS/MS) | Loss of one or two CO₂ molecules from the [M-H]⁻ ion |

Nuclear Magnetic Resonance (NMR) Data

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons: The protons on the anthraquinone core and the phenyl substituent are expected to resonate in the downfield region, typically between δ 6.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl and carboxylic acid groups.

-

Aliphatic Protons: The protons of the 2-hydroxyethyl side chain would appear in the upfield region, likely between δ 3.0 and 5.0 ppm.

-

Hydroxyl and Carboxylic Acid Protons: These protons are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would likely appear as broad singlets, often in the region of δ 10.0-14.0 ppm for the carboxylic acid protons.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbons: The two carbonyl carbons of the anthraquinone skeleton are expected to be the most downfield signals, typically in the range of δ 180-190 ppm.

-

Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the aromatic rings would resonate between δ 100 and 160 ppm. Carbons bearing hydroxyl groups would be shifted further downfield within this range.

-

Aliphatic Carbons: The carbons of the 2-hydroxyethyl side chain would appear in the upfield region, generally between δ 50 and 80 ppm.

-

Carboxylic Acid Carbons: The carbons of the two carboxylic acid groups are expected to resonate in the region of δ 165-175 ppm.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from lac dye, a complex mixture of several related compounds. A general procedure for its isolation involves the following steps:

-

Extraction: The crude lac dye is extracted with a suitable solvent, such as methanol or a methanol-water mixture, to dissolve the laccaic acids.

-

Preliminary Purification: The crude extract can be subjected to preliminary purification steps like acid-base extraction to separate the acidic laccaic acids from neutral components.

-

Chromatographic Separation: The enriched acidic fraction is then subjected to chromatographic techniques for the separation of individual laccaic acids. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a commonly used method. A gradient elution system with a mobile phase consisting of acidified water and methanol or acetonitrile is typically employed. The elution of compounds is monitored using a photodiode array (PDA) detector. Fractions corresponding to the peak of this compound are collected.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integral values of the different proton signals.

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically with proton decoupling, is recorded to identify the chemical shifts of all the carbon atoms in the molecule.

-

2D NMR Spectroscopy: To aid in the complete assignment of the ¹H and ¹³C NMR spectra, various two-dimensional NMR experiments can be performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

Mass Spectrometry

-

Sample Introduction: The purified this compound, dissolved in a suitable solvent (e.g., methanol), is introduced into the mass spectrometer, typically via an HPLC system or direct infusion.

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for this class of compounds, usually in the negative ion mode to generate the [M-H]⁻ ion.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M-H]⁻ ion of this compound (m/z 495) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to elucidate the fragmentation pattern, which can help in confirming the structure.

Mandatory Visualization

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

The Multifaceted Biological Activities of Laccaic Acid B: A Technical Guide

Laccaic acid B, a prominent member of the anthraquinone family of natural pigments, is garnering significant attention within the scientific community for its diverse and potent biological activities. Extracted from the resinous secretion of the lac insect, Kerria lacca, this compound has demonstrated promising potential in several therapeutic areas, including oncology, and as an antioxidant and anti-inflammatory agent.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has emerged as a potential anticancer agent, with studies highlighting its structural similarities to the well-established chemotherapeutic drug, Adriamycin.[1][4] Its cytotoxic effects have been observed against various cancer cell lines, suggesting a broad spectrum of activity.

In Vitro Efficacy

The antiproliferative properties of this compound have been quantified against several human cancer cell lines. The methanolic fraction of lac dye, which contains this compound, has shown significant growth inhibition.[1][4]

| Cell Line | Cancer Type | Assay | Efficacy (GI50) | Reference Compound | Reference GI50 | Citation |

| MDA-MB-231 | Breast Cancer | SRB Assay | < 10 µg/mL | Adriamycin | < 10 µg/mL | [1][4][5] |

| SiHa | Cervical Cancer | SRB Assay | < 10 µg/mL | Adriamycin | < 10 µg/mL | [1][4][5] |

Proposed Mechanisms of Anticancer Action

The anticancer activity of this compound is believed to be multifactorial, involving the induction of apoptosis and potential interactions with DNA.

Apoptosis Induction: this compound is suggested to induce apoptosis, a form of programmed cell death, in cancer cells. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic, or mitochondrial, pathway. This is supported by studies on the broader class of laccaic acids, which have been shown to be non-necrotic and apoptotic inducers.[6][7]

DNA Interaction and Methyltransferase Inhibition: Structurally similar to Adriamycin, this compound may exert its cytotoxic effects through intercalative binding with DNA, thereby disrupting DNA replication and transcription in cancer cells.[1] Furthermore, its structural analog, laccaic acid A, is a known inhibitor of DNA methyltransferase 1 (Dnmt1), an enzyme often dysregulated in cancer.[8] this compound may act as a competitive inhibitor of Dnmt1, altering gene expression in cancer cells.[1]

Antioxidant Activity

This compound demonstrates notable antioxidant properties, primarily attributed to its capacity for free-radical scavenging. This activity is linked to the presence of hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).[1]

Quantitative Antioxidant Capacity

The antioxidant potential of laccaic acids has been evaluated using various in vitro assays.

| Assay | Metric | Result for Laccaic Acids | Comparison | Citation |

| DPPH Radical Scavenging | EC50 | 0.38 mg/mL | Higher than aluminum lake (1.63 mg/mL) and BHT (0.57 mg/mL), but lower than ascorbic acid (0.14 mg/mL) and gallic acid (0.05 mg/mL) | [9] |

| Lipid Peroxidation Inhibition | % Inhibition | 29.9% | Lower than its aluminum lake form (43.8%) | [9] |

Mechanism of Radical Scavenging

The hydroxyl groups on the anthraquinone core of this compound play a crucial role in its antioxidant function. They can donate electrons to reduce free radicals, leading to the formation of more stable quinone intermediates.[1]

Anti-Inflammatory and Anti-Diabetic Potential

Emerging evidence suggests that laccaic acids possess anti-inflammatory and anti-diabetic properties. These effects appear to be mediated through the modulation of key signaling pathways involved in inflammation and metabolism.

Anti-Inflammatory Signaling

In the context of insulin resistance, laccaic acid has been shown to attenuate inflammatory signaling pathways. Specifically, it has been observed to suppress the ERK/NF-κB signaling cascade.[10] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]

Anti-Diabetic Effects

In diet-induced insulin-resistant mice, laccaic acid treatment has been associated with a reduction in hepatic gluconeogenesis.[1] This effect is mediated by the modulation of KDM2A/FOXO1 signaling.[1] Furthermore, laccaic acid treatment increased the phosphorylation of key proteins in the insulin signaling pathway, including IRS1/2, AKT, and GSK3β, which are typically suppressed in insulin-resistant states.[10] It also promotes the phosphorylation of FOXO1 through the AMPK/AKT pathway, preventing its nuclear translocation and the subsequent transcriptional activation of genes involved in gluconeogenesis (G6PC and PCK1).[10]

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. A methanolic extract containing this compound showed notable activity against Staphylococcus aureus at high concentrations (1000 µg/mL).[1] The proposed mechanism of action involves the disruption of microbial cell membranes and interference with metabolic processes.[1]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine cell density based on the measurement of cellular protein content.

-

Cell Plating: Plate cells in 96-well plates at the optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Adriamycin) for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and standard antioxidants (e.g., ascorbic acid, gallic acid).

-

Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity and determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a natural compound with a compelling profile of biological activities. Its demonstrated anticancer, antioxidant, anti-inflammatory, and anti-diabetic properties make it a strong candidate for further investigation in drug discovery and development. The multifaceted mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways like NF-κB, and modulation of metabolic processes, underscore its therapeutic potential. Future research should focus on elucidating the detailed molecular targets and signaling cascades, as well as on in vivo studies to validate the promising in vitro findings. The continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a range of human diseases.

References

- 1. This compound|CAS 17249-00-2|For Research Use [benchchem.com]

- 2. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antiproliferative Activity of Lac Dye Fractions against MDA-MB-231 and SiHa Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Laccaic acid A is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant activities of laccaic acids and its aluminum lake | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Laccaic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acid B, a natural anthraquinone derivative isolated from the lac insect Kerria lacca, is emerging as a compound of significant interest in therapeutic research. Possessing a structural resemblance to the chemotherapeutic agent Adriamycin, this compound has demonstrated a spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive review of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, quantitative efficacy data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

This compound is a member of the laccaic acid family of pigments, which are the primary coloring components of lac dye. Traditionally used as a natural colorant, recent scientific investigations have unveiled its potential as a bioactive molecule with therapeutic applications. Its polyhydroxyanthraquinone structure, rich in hydroxyl and carboxylic acid groups, is believed to be central to its biological functions. This document synthesizes the available preclinical data on this compound, offering a technical resource for researchers exploring its utility in drug discovery and development.

Therapeutic Applications

The primary therapeutic areas where this compound has shown promise are oncology, metabolic disease, and conditions associated with oxidative stress and inflammation.

Anticancer Activity

This compound exhibits significant antiproliferative activity against various cancer cell lines. This has been attributed to its structural similarity to Adriamycin, a well-established anticancer drug, suggesting a potential mechanism involving DNA intercalation.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Assay | Efficacy Metric | Value | Reference |

| MDA-MB-231 | Breast Cancer | SRB Assay | GI50 | < 10 µg/mL | |

| SiHa | Cervical Cancer | SRB Assay | GI50 | < 10 µg/mL |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound and a positive control (e.g., Adriamycin) for 48-72 hours.

-

Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, which is the concentration of the agent that inhibits cell growth by 50%.

Proposed Anticancer Mechanism of Action:

The structural similarity of this compound to Adriamycin suggests a mechanism of action that involves the intercalation of the anthraquinone ring into the DNA of cancer cells. This binding is thought to disrupt DNA replication and transcription, ultimately leading to apoptosis.

Figure 1: Proposed mechanism of anticancer action of this compound.

Antioxidant Activity

This compound demonstrates free-radical scavenging capabilities, which are attributed to the hydrogen-donating capacity of its hydroxyl groups. This antioxidant activity may contribute to its therapeutic effects in various diseases where oxidative stress plays a pathogenic role.

Quantitative Data on Antioxidant Activity:

| Assay | Metric | Value (for Laccaic Acids) | Reference |

| DPPH Radical Scavenging | EC50 | 0.38 mg/mL |

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. A positive control (e.g., ascorbic acid or gallic acid) should also be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

EC50 Determination: The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Antioxidant Mechanism Workflow:

Figure 2: Workflow of free radical scavenging by this compound.

Anti-diabetic and Anti-inflammatory Effects

In a model of diet-induced insulin resistance in mice, laccaic acid demonstrated the ability to improve metabolic parameters and reduce inflammation. These effects are mediated through the modulation of key signaling pathways involved in glucose metabolism and inflammatory responses.

Key Findings in a Murine Model of Insulin Resistance:

-

Improved morphometric and biochemical parameters.

-

Enhanced phosphorylation of IRS1/2, AKT, and GSK3β in the liver.

-

Attenuation of the inflammatory ERK/NFκB signaling pathway.

-

Reduced expression of inflammatory cytokines TNFα, IL-1β, and IL-6.

-

Increased AMPK/AKT-mediated phosphorylation of FOXO1, leading to decreased expression of gluconeogenic genes (G6PC and PCK1).

Signaling Pathways Modulated by Laccaic Acid in Insulin Resistance:

Insulin Signaling Pathway:

Figure 3: Modulation of the insulin signaling pathway by laccaic acid.

Anti-inflammatory Signaling Pathway:

Figure 4: Attenuation of inflammatory signaling by laccaic acid.

Hepatic Gluconeogenesis Regulation:

Figure 5: Regulation of hepatic gluconeogenesis by laccaic acid.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent in preclinical studies, with promising anticancer, antioxidant, and anti-diabetic/anti-inflammatory activities. The available data, particularly its efficacy in cancer cell lines at concentrations comparable to established drugs, warrants further investigation. Future research should focus on several key areas:

-

In vivo efficacy and safety: Preclinical animal studies are needed to establish the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound.

-

Mechanism of action: Further elucidation of the precise molecular targets and mechanisms of action will be crucial for its development as a targeted therapy.

-

Structure-activity relationship studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.

-

Combination therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could open new avenues for treatment.

A Technical Guide to the Antioxidant and Antimicrobial Properties of Laccaic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone pigment and a constituent of lac dye, which is derived from the resinous secretion of the lac insect, Kerria lacca[1]. Structurally, it is a tetrahydroxyanthraquinone substituted with two carboxylic acid groups and a hydroxyphenyl group, giving it the chemical formula C₂₄H₁₆O₁₂[1][2]. Its rich chemical structure, featuring numerous hydroxyl and carboxylic acid groups, underpins its notable biological activities[1]. Beyond its traditional use as a natural colorant, this compound has garnered significant interest in biomedical research for its potential antioxidant, antimicrobial, and antiproliferative properties[1]. This guide provides a detailed examination of its antioxidant and antimicrobial capabilities, presenting quantitative data, experimental methodologies, and relevant biochemical pathways.

Antioxidant Properties of Laccaic Acid

The antioxidant capacity of laccaic acid is primarily attributed to its polyphenolic structure. The hydroxyl groups on the anthraquinone backbone can donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.

Quantitative Antioxidant Activity Data

The free radical scavenging activity of laccaic acids has been quantified using various assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The half-maximal effective concentration (EC₅₀), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a key metric.

Table 1: DPPH Radical Scavenging Activity of Laccaic Acids and Standard Antioxidants

| Compound | EC₅₀ (mg/mL) | Source |

|---|---|---|

| Laccaic Acids | 0.38 | [3] |

| Ascorbic Acid (Standard) | 0.14 | [3] |

| Gallic Acid (Standard) | 0.05 | [3] |

| Butylated Hydroxytoluene (BHT) (Standard) | 0.57 |[3] |

Note: The data indicates that laccaic acids exhibit stronger radical scavenging activity than the synthetic antioxidant BHT but are less potent than ascorbic acid and gallic acid[3].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical[4][5].

-

Preparation of DPPH Solution:

-

Prepare a stock solution (e.g., 10⁻³ M) of DPPH in a suitable organic solvent, such as methanol or ethanol[4].

-

From the stock solution, prepare a working solution by dilution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at its maximum wavelength (around 517 nm)[4]. The solution should be freshly prepared and protected from light[4][6].

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of dilutions from the stock solution to test a range of concentrations.

-

Prepare standard antioxidant solutions (e.g., Ascorbic Acid, Trolox) at various concentrations to create a calibration curve[4].

-

-

Reaction and Measurement:

-

Add a small volume of the sample or standard solution (e.g., 0.5 mL) to a test tube or microplate well[4][6].

-

Add a larger volume of the DPPH working solution (e.g., 3 mL) to the tube/well and mix thoroughly[4].

-

A blank sample containing only the solvent instead of the test compound is also prepared[4].

-

Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[4].

-

Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer or microplate reader[4][6]. The reduction in absorbance, which corresponds to the disappearance of the purple DPPH radical, indicates scavenging activity[4].

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula[7]: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where:

-

A₀ is the absorbance of the blank (DPPH solution without sample).

-

A₁ is the absorbance of the sample/standard.

-

-

The EC₅₀ value is determined by plotting the % Inhibition against the concentration of the sample and interpolating the concentration at which 50% inhibition is achieved[8].

-

Visualization: DPPH Assay Workflow

Caption: Workflow for DPPH radical scavenging assay.

Antimicrobial Properties of this compound

This compound and its derivatives exhibit notable antimicrobial activity. The proposed mechanisms include the disruption of microbial cell membranes and interference with essential metabolic processes[1]. Its structural similarity to the chemotherapeutic drug Adriamycin suggests a potential mechanism involving DNA intercalation, which could disrupt microbial cell viability[1].

Quantitative Antimicrobial Activity Data

Studies have demonstrated the antimicrobial efficacy of lac dye derivatives, such as methylated lac dye, against various plant-pathogenic fungi and bacteria.

Table 2: Antimicrobial Activity of Methylated Lac Dye

| Target Microorganism | Type | Concentration (µg/mL) | Effect | Source |

|---|---|---|---|---|

| Verticillium sp. | Fungus | 750 | 100% spore germination inhibition | [9] |

| Verticillium sp. | Fungus | 1000 | 100% spore germination inhibition | [9] |

| Erysiphe pisi | Fungus | 1000 | 100% spore germination inhibition | [9] |

| Ralstonia solanacearum | Bacterium | 40 | Strong antibacterial properties | [9] |

| Ralstonia solanacearum | Bacterium | 50 | Strong antibacterial properties |[9] |

Note: Methylation of lac dye reduces its polarity, which may enhance its permeability through the pathogen's cell wall[9].

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of extracts or pure compounds[10][11].

-

Preparation of Inoculum:

-

Plate Preparation:

-

Use a sterile cotton swab to uniformly spread the prepared microbial inoculum over the entire surface of a sterile Mueller-Hinton Agar (MHA) plate[12][13]. MHA is often used as it supports the growth of most non-fastidious bacteria and allows for good diffusion of the antimicrobial agent[10][12].

-

Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip[11].

-

-

Sample Application and Incubation:

-

Introduce a specific volume (e.g., 20–100 µL) of the this compound solution at a known concentration into each well[11].

-

A negative control (solvent without the test compound) and a positive control (a standard antibiotic) should be included on separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substance, then incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters[10].

-

A larger zone of inhibition corresponds to higher antimicrobial activity.

-

Visualization: Agar Well Diffusion Workflow

Caption: Workflow for the agar well diffusion method.

Molecular Mechanisms and Signaling Pathways

Research into the specific molecular targets of laccaic acids has identified interactions with key cellular enzymes. One notable mechanism is the inhibition of DNA methyltransferase 1 (DNMT1)[14][15]. DNMT1 is a crucial enzyme responsible for maintaining DNA methylation patterns after replication. Its inhibition can lead to changes in gene expression and has implications for anticancer therapies.

Visualization: Inhibition of DNMT1 Pathway

References

- 1. This compound|CAS 17249-00-2|For Research Use [benchchem.com]

- 2. This compound | C24H16O12 | CID 5491366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. iomcworld.com [iomcworld.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scielo.br [scielo.br]

- 14. Laccaic acid - Wikipedia [en.wikipedia.org]

- 15. Laccaic acid - Wikiwand [wikiwand.com]

An In-depth Technical Guide to the Historical Use and Scientific Analysis of Lac Dye and Laccaic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lac dye, from its historical applications to the modern scientific understanding of its constituent laccaic acids. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Introduction: A Rich History of Red

Lac dye, a natural crimson colorant, has been utilized for millennia across various cultures. Its origin lies in the resinous secretion of the female Kerria lacca insect, found predominantly in Southeast Asia and India.[1][2][3] Historically, this vibrant dye was a significant commodity, traded along ancient routes and used to color textiles, leather, cosmetics, and even food products.[1][4][5] The use of lac dye can be traced back to as early as 250 AD, as mentioned in the writings of Claudius Aelianus.[6] In India, it was used to dye silk and wool, stain leather, and as a cosmetic for coloring the palms and soles of feet.[1][4] The dye's popularity extended to Tibet, Persia, China, and Japan for coloring textiles and carpets.[1] The color produced by lac dye can range from violet to red to brown, depending on the mordant used.[6]

The primary coloring principles of lac dye are a group of anthraquinone derivatives known as laccaic acids.[6][7] These closely related compounds are responsible for the dye's characteristic red hues and its biological activities. This guide will delve into the chemical nature of these acids, their historical significance, and the modern analytical techniques used for their study.

The Chemistry of Lac Dye: Laccaic Acids

Lac dye is a complex mixture of at least five homologous compounds designated as laccaic acids A, B, C, D, and E.[8][9] These are all anthraquinone derivatives, similar in structure to carminic acid (from cochineal) and kermesic acid.[6] Laccaic acid A is typically the most abundant component.[7]

Chemical Structures

The fundamental structure of laccaic acids is based on a 2-phenylanthraquinone skeleton. The variations between the different laccaic acids arise from the different substituent groups attached to this core.

-

Laccaic Acid A: Features an acetamidoethyl group.[6]

-

Laccaic Acid B: Contains a tyrosyl group.

-

Laccaic Acid C: Has a tyrosyl group with an additional hydroxyl group.

-

Laccaic Acid D: Also known as xanthokermesic acid, it is structurally closer to kermesic acid.[7]

-

Laccaic Acid E: Possesses an aminoethyl group.[10]

Quantitative Data of Laccaic Acids

The following tables summarize key quantitative data for the primary laccaic acids.

Table 1: Molecular and Compositional Data of Laccaic Acids

| Laccaic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) |

| A | C₂₆H₁₉NO₁₂ | 537.43 | 58.11 | 3.56 | 2.61 | 35.72 |

| B | C₂₄H₁₆O₁₂ | 496.38 | 58.07 | 3.25 | - | 38.68 |

| C | C₂₅H₁₇NO₁₃ | 539.40 | 55.67 | 3.18 | 2.60 | 38.56 |

| D | C₁₆H₁₀O₇ | 314.25 | 61.15 | 3.21 | - | 35.64 |

Data sourced from

Table 2: Relative Abundance of Laccaic Acids in Lac Dye

| Laccaic Acid | Relative Content (%) |

| A | 40.42 |

| B | 17.66 |

| C | 2.54 |

| D | 1.51 |

| E | 20.00 |

Data represents a typical composition and can vary. Sourced from

Biological Activity and Drug Development Potential

Recent scientific investigations have revealed that laccaic acids possess notable biological activities, making them of interest to the drug development community.

Inhibition of DNA Methyltransferase 1 (DNMT1)

Laccaic acid A has been identified as a direct, DNA-competitive inhibitor of human DNA methyltransferase 1 (DNMT1) with a Kᵢ of 310 nM.[4][7] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, which are crucial for gene silencing and epigenetic regulation.[7] Aberrant DNA methylation is a hallmark of many cancers, where hypermethylation of tumor suppressor genes leads to their silencing.[4] By inhibiting DNMT1, laccaic acid A can lead to the re-expression of these silenced genes, potentially inducing apoptosis or cell cycle arrest in cancer cells.[6] This makes laccaic acid A a promising lead compound for the development of novel epigenetic cancer therapies.[6]

Signaling Pathway of Laccaic Acid A as a DNMT1 Inhibitor

The following diagram illustrates the proposed mechanism of action for laccaic acid A in cancer cells.

Caption: Mechanism of Laccaic Acid A as a DNMT1 inhibitor.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of laccaic acids from their natural source and from dyed textiles.

Extraction of Lac Dye from Sticklac

This protocol describes a general method for extracting the dye components from the raw resinous secretion of the Kerria lacca insect.

Materials:

-

Sticklac (raw lac resin)

-

Distilled water

-

Sodium carbonate (Na₂CO₃) or Borax (Na₂B₄O₇·10H₂O)

-

Calcium chloride (CaCl₂) or Lime (CaO)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Beakers, stirring rods, filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

Preparation of Sticklac: Grind the sticklac into a coarse powder to increase the surface area for extraction.

-

Alkaline Extraction:

-

Suspend the powdered sticklac in a dilute aqueous solution of sodium carbonate (e.g., 1-2% w/v) or borax.

-

Stir the mixture at room temperature or with gentle heating for several hours to dissolve the acidic laccaic acids. The solution will turn a deep red color.

-

-

Filtration: Filter the mixture to remove the insoluble resin (shellac) and other impurities. The filtrate contains the dissolved lac dye.

-

Precipitation of the Dye:

-

Acidify the filtrate with a dilute acid (e.g., HCl or H₂SO₄) to a pH of approximately 3-4.

-

Alternatively, add a solution of calcium chloride or lime to the alkaline extract to precipitate the laccaic acids as their calcium salts (a lake pigment).

-

-

Isolation and Purification:

-

Collect the precipitated dye by filtration.

-

Wash the collected dye with distilled water to remove excess salts and other water-soluble impurities.

-

-

Drying: Dry the purified lac dye in an oven at a low temperature (e.g., 40-50°C) to obtain a fine powder.

Analysis of Laccaic Acids by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful technique for the separation and quantification of the different laccaic acids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the more hydrophobic components.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: 25-30°C.

-

Detection: The DAD should be set to monitor a range of wavelengths, typically from 200 to 600 nm, to capture the characteristic absorbance spectra of the laccaic acids. Specific wavelengths for quantification are often around 490-520 nm.

Sample Preparation (from Dyed Textiles):

-

Sample Collection: Excise a small, representative sample of the dyed fiber (a few millimeters is often sufficient).

-

Extraction:

-

Place the fiber in a microvial.

-

Add a small volume (e.g., 100-200 µL) of an appropriate extraction solvent. A common extraction mixture is a solution of 37% HCl, methanol, and water (2:1:1 v/v/v).

-

Heat the vial in a heating block at 100°C for 10-15 minutes to hydrolyze the dye from the fiber.

-

-

Preparation for Injection:

-

After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

Experimental and Analytical Workflow

The following diagram provides a generalized workflow for the extraction and analysis of lac dye from a source material.

Caption: General workflow for lac dye analysis.

Conclusion

Lac dye and its constituent laccaic acids represent a fascinating intersection of history, chemistry, and biology. From its ancient use as a vibrant colorant to its modern potential in cancer therapy, the story of lac continues to evolve. This technical guide provides a foundational understanding for researchers and scientists, offering the necessary data and protocols to explore the rich potential of these natural compounds. The identification of laccaic acid A as a DNMT1 inhibitor opens new avenues for drug discovery and development, highlighting the importance of investigating traditional natural products with modern scientific rigor.

References

- 1. (PDF) Laccaic Acid a Is a Direct, DNA-competitive Inhibitor [research.amanote.com]

- 2. staff-old.najah.edu [staff-old.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laccaic Acid A Is a Direct, DNA-competitive Inhibitor of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laccaic acid A is a direct, DNA-competitive inhibitor of DNA methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Charles Brenner (biochemist) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Tunable DNMT1 degradation reveals DNMT1/DNMT3B synergy in DNA methylation and genome organization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oaji.net [oaji.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Laccaic Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring anthraquinone derivative and a principal component of lac dye, which is produced by the lac insect, Kerria lacca.[1][2] Structurally similar to the chemotherapeutic drug Adriamycin, this compound has garnered significant interest for its potential biological activities, including anticancer and antimicrobial properties.[2][3] These application notes provide detailed protocols for the extraction of crude lac dye from sticklac and the subsequent purification of this compound. Additionally, methods for the analysis and quantification of this compound are described. The information is intended to guide researchers in obtaining high-purity this compound for further investigation into its therapeutic potential.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆O₁₂ | [2] |

| Molecular Weight | 496.38 g/mol | [4] |

| Appearance | Reddish-brown powder | [4] |

| Solubility | Soluble in DMSO and methanol.[5][6] Water solubility increases with temperature and at alkaline pH.[4][7] | [4][5][6][7] |

| Stability | Sensitive to light and heat.[4] | [4] |

Extraction and Purification Methods

Several methods are available for the extraction and purification of this compound. The choice of method will depend on the desired purity, yield, and available equipment.

Protocol 1: Alkali Dissolution-Acid Precipitation Extraction

This method is a classical approach for extracting laccaic acids from sticklac. It involves solubilizing the acidic components of lac dye in an alkaline solution, followed by precipitation upon acidification.

Materials:

-

Sticklac, powdered

-

Sodium carbonate (Na₂CO₃) solution (0.10 to 0.50 mol/L)

-

Concentrated hydrochloric acid (HCl)

-

Hexane

-

Deionized water

-

Centrifuge

-

Magnetic stirrer

-

pH meter

Procedure:

-

Dissolution: Dissolve the powdered sticklac in a sodium carbonate solution.[4] The alkaline solution facilitates the formation of the water-soluble sodium salt of laccaic acid.[2]

-

Filtration: Filter the solution to remove insoluble impurities such as wax and resin.

-

Precipitation: Acidify the clear red filtrate with concentrated hydrochloric acid to a pH of 1-2.[5] This will cause the laccaic acids to precipitate out of the solution.

-

Stirring and Centrifugation: Stir the acidified solution for 2-3 hours using a magnetic stirrer, then centrifuge to pellet the precipitated dye.[5]

-

Separation and Drying: Separate the supernatant and transfer the precipitated dye to a petri dish for drying.

-

Hexane Wash: To remove any remaining waxy material, extract the dried dye with hexane.[5]

-

Final Product: After the hexane extraction, a crude mixture of laccaic acids is obtained. One study reported a yield of 3.4% of laccaic acid dye from sticklac using this method.[5]

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a more rapid and efficient method for extracting laccaic acids. Microwaves are used to heat the solvent and insect material, accelerating the extraction process.

Materials:

-

Crude lac powder

-

Acidic solvent (e.g., acidified water or methanol)

-

Microwave extractor

-

Filtration apparatus

Procedure:

-

Solvent Preparation: Prepare an acidic extraction solvent.

-

Extraction: Mix the crude lac powder with the solvent in a 1:25 powder-to-solvent ratio (e.g., 4 g of powder in 100 mL of solvent).[8]

-

Microwave Treatment: Subject the mixture to microwave irradiation at high power for 3-7 minutes.[8] Optimal extraction yield has been reported after 5 minutes of irradiation.[8][9]

-

Filtration: After extraction, filter the mixture to separate the extract containing laccaic acids from the solid residue.[8]

Purification Protocols

The crude extracts obtained from the above methods contain a mixture of laccaic acids (A, B, C, D, and E) and other impurities.[7][10] Further purification is necessary to isolate this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample.[11] It is a highly effective method for separating the different laccaic acid components.

Materials:

-

Crude lac dye sample

-

tert-Butyl methyl ether

-

n-Butanol

-

Acetonitrile

-

Water

-

HSCCC instrument

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of tert-butyl methyl ether, n-butanol, acetonitrile, and water in a 2:2:1:5 ratio.[1]

-

Sample Preparation: Dissolve the crude lac dye sample in a suitable solvent.

-

HSCCC Separation: Perform the separation on the HSCCC instrument using the prepared solvent system.

-

Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to identify and quantify the laccaic acid components.[1]

Quantitative Data from HSCCC Purification:

| Parameter | Value | Reference |

| Sample Size | 25 mg | [1] |

| This compound Yield | 3.6 mg | [1] |

| This compound Purity | 98.2% | [1] |

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture.

Materials:

-

Crude lac dye extract

-

Methanol

-

Acetonitrile

-

Perchloric acid

-

Water

-

Preparative HPLC system with a C18 column (e.g., Inertsil ODS-3) and a PDA detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Methanol:acetonitrile (85:15)

-

Mobile Phase B: 0.15% perchloric acid in water

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-3 reverse-phase C18

-

Detector: PDA, wavelength set between 275 nm and 410 nm

-

Flow Rate: 15 mL/min

-

Run Time: 33 minutes (with a gradient run)

-

-

Sample Injection: Inject the crude lac dye extract onto the column.

-

Fraction Collection: Collect the fractions corresponding to the elution peak of this compound. In one study, this compound had a retention time of 25.09 minutes under these conditions.

-

Post-Purification: Evaporate the solvent from the collected fractions using a rotary evaporator and then lyophilize to obtain the purified, dried this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification

HPLC is the primary method for the identification and quantification of this compound.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column[4]

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1 mol/L citric acid buffer or 0.05% aqueous TFA solution with 0.005 M acetylacetone) and an organic solvent (e.g., methanol or acetonitrile).[4]

-

Detector: Photodiode array (PDA) detector set at 280 nm and 490 nm, or a mass spectrometer (MS) for more detailed structural information.[4]

Relative Abundance of Laccaic Acids in Lac Dye:

| Laccaic Acid | Relative Content | Reference |

| A | 40.42% - 54.74% | [12][13] |

| B | 17.66% - 23.04% | [12][13] |

| C | 2.54% - 19.16% | [12][13] |

| E | 5.56% - 20.00% | [12][13] |

| D | ~1.51% | [12] |

Visualized Workflows and Mechanisms

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

- 1. Separation of lac dye components by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 17249-00-2|For Research Use [benchchem.com]

- 3. Evaluation of Antiproliferative Activity of Lac Dye Fractions against MDA-MB-231 and SiHa Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pjsir.org [pjsir.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Efficacy of Methylated Lac Dye, an Anthraquinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Laccaic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaic acids, a group of naturally occurring anthraquinone pigments, are the principal coloring components of lac dye, a substance with a long history of use in food, textiles, and traditional medicine.[1][2][3] The primary isomers—laccaic acid A, B, C, D, and E—possess similar chemical structures, presenting a significant challenge for their individual separation and quantification.[2][4] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective separation of these isomers, which is crucial for quality control, potency assessment, and further research into their distinct biological activities. The methodologies outlined are based on established preparative and analytical HPLC techniques.[1][5]

Introduction

Laccaic acids are derived from the lac resin, a secretion from the insect Kerria lacca.[6] These compounds are noted for their vibrant red hue and have garnered interest in biomedical research due to their potential therapeutic properties, including antiproliferative and antioxidant effects.[6] The subtle structural differences between the isomers, such as variations in amine and amide functional groups, necessitate a robust analytical method for their resolution.[2] This protocol details a reliable reversed-phase HPLC method for the separation of laccaic acid isomers, enabling accurate analysis for research and drug development purposes.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC separation of laccaic acid isomers. The following protocol is a composite of established methods for both preparative and analytical scale separations.[1][3][5]

Materials and Reagents

-

Laccaic acid standard or lac dye extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (analytical grade)

-

Water (HPLC grade or ultrapure)

-

0.22 µm membrane filters for solvent and sample filtration

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Gradient pump

-

Autosampler or manual injector

-

Column oven

-

Photodiode Array (PDA) detector or UV-Vis detector

-

-

Analytical balance

-

pH meter

-

Sonicator

Chromatographic Conditions

Two primary methods are presented, one for preparative scale and one for analytical scale separation.

Method 1: Preparative HPLC Separation of Laccaic Acids A, B, and D [1][3]

-

Column: Inertsil ODS-3 reverse-phase C18 column

-

Gradient: An effective gradient run over a total runtime of 33 minutes.[1][3]

-

Detection: PDA detector set at a wavelength range of 275 nm to 410 nm.[1][3]

-

Injection Volume: Dependent on sample concentration and preparative goals.

Method 2: Analytical HPLC-DAD-MS Separation of Laccaic Acids A, B, C, and E [5]

-

Column: Zorbax Elipse Plus C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)[5]

-

Mobile Phase A: Pure methanol[5]

-

Mobile Phase B: 0.3% (v/v) aqueous perchloric acid[5]

-

Gradient: A solvent gradient is utilized.

-

Flow Rate: 0.5 mL/min[5]

-

Column Temperature: 35 °C[5]

-

Detection: DAD detector, with specific wavelengths monitored for each isomer (e.g., 490-496 nm).[5]

-

Injection Volume: 25 µL[5]

Sample Preparation

-

Accurately weigh a suitable amount of lac dye extract or standard.

-

Dissolve the sample in an appropriate solvent, such as methanol or the initial mobile phase composition.

-

Sonication may be used to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm membrane filter prior to injection to remove any particulate matter.

HPLC Procedure

-

Prepare the mobile phases as described in the chosen method and degas them thoroughly.

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Set the column temperature as specified.

-

Inject the prepared sample onto the column.

-

Run the gradient program as required for the separation.

-

Monitor the chromatogram at the specified wavelengths.

-

Identify the peaks corresponding to the different laccaic acid isomers based on their retention times and/or mass-to-charge ratio if using a mass spectrometer.

Data Presentation

The following table summarizes the retention times and maximum absorbance wavelengths for the different laccaic acid isomers based on the referenced analytical methods.

| Laccaic Acid Isomer | Retention Time (min) - Method 1[1][3] | Retention Time (min) - Method 2[5] | λmax (nm)[5] |

| Laccaic Acid A | 15.19 | 20.10 | 496 |

| Laccaic Acid B | 25.09 | 19.72 | 490 |

| Laccaic Acid C | Not Reported | 16.37 | 494 |

| Laccaic Acid D | 30.54 | Not Reported | Not Reported |

| Laccaic Acid E | Not Reported | 16.64 | 494 |

Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of laccaic acid isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Laccaic acid - Wikipedia [en.wikipedia.org]

- 3. A Preparative-HPLC Method Development and Validation for the Estimation and Identification of Laccaic Acid-A, Laccaic Acid-B, and Laccaic Acid-D | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. marknesbitt.org.uk [marknesbitt.org.uk]

- 6. This compound|CAS 17249-00-2|For Research Use [benchchem.com]

Application Notes and Protocols: Laccaic Acid B as a Natural Dye for Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaic acid B is a naturally occurring red anthraquinone pigment, a major component of lac dye.[1][2] Lac dye is extracted from the resinous secretion of the lac insect, Kerria lacca.[1][3] This document provides detailed application notes and protocols for the utilization of this compound as a natural dye for various textiles, with a focus on silk, wool, and cotton. These protocols are intended for research and development purposes. This compound is valued for its vibrant red hues and has been investigated for its potential biological activities, including antiproliferative and antioxidant effects.[3]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₆O₁₂ | [3] |

| Molar Mass | 496.38 g/mol | [4] |

| Chemical Name | 3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid | [2] |

| Appearance | Red needles from methanol | [4] |

Experimental Protocols

Extraction of Lac Dye (Crude Laccaic Acid)

This protocol describes a general method for the extraction of lac dye from sticklac, the raw resinous secretion of the lac insect.

Materials:

-

Sticklac (from Kerria lacca)

-

Deionized water

-

Sodium carbonate (optional, for alkaline extraction)

-

Hydrochloric acid (optional, for acid precipitation)

-

Grinder or mill

-

Beakers

-

Heating mantle or water bath

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator (optional)

Procedure:

-

Grinding: Grind the raw sticklac into a fine powder using a grinder or mill.

-

Aqueous Extraction:

-

Alkaline Extraction (Alternative):

-

Wash the crushed sticklac with a 2% sodium carbonate solution. Collect the washings which contain the water-soluble dye.[7]

-

-

Filtration: Filter the aqueous extract to remove insoluble resin and insect debris.

-

Concentration (Optional): Concentrate the filtrate using a rotary evaporator to obtain a more concentrated dye solution or a crude dye powder.

-

Acid Precipitation (Optional):

-

Acidify the concentrated extract with 1N hydrochloric acid to precipitate the crimson-colored dye.[7]

-